Phenyl [(4-methoxyphenyl)sulfonyl](2-oxo-1,3-benzoxathiol-5-yl)carbamate
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Overview
Description
PHENYL N-(4-METHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CARBAMATE is a synthetic organic compound that belongs to the class of sulfonyl carbamates. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL N-(4-METHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CARBAMATE typically involves the following steps:
Formation of the Benzoxathiol Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Carbamate Formation: The final step involves the formation of the carbamate group, which can be done using isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or benzoxathiol moieties.
Reduction: Reduction reactions can occur at the sulfonyl or carbamate groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of PHENYL N-(4-METHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CARBAMATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
PHENYL N-(4-METHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-4-YL)CARBAMATE: Differing by the position of the substituent on the benzoxathiol ring.
PHENYL N-(4-METHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-6-YL)CARBAMATE: Another positional isomer.
Uniqueness
The uniqueness of PHENYL N-(4-METHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CARBAMATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C21H15NO7S2 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
phenyl N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)carbamate |
InChI |
InChI=1S/C21H15NO7S2/c1-27-15-8-10-17(11-9-15)31(25,26)22(20(23)28-16-5-3-2-4-6-16)14-7-12-18-19(13-14)30-21(24)29-18/h2-13H,1H3 |
InChI Key |
UFCWANWCQYBFQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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